molecular formula C9H12BNO4 B11896278 (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid

Cat. No.: B11896278
M. Wt: 209.01 g/mol
InChI Key: KCCKFGVESBBHEK-UHFFFAOYSA-N
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Description

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a tetrahydrofuran-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of pyridinylboronic acids often employs scalable versions of the above methods, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives.

    Suzuki-Miyaura Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with boronic acids, such as proteases and kinases.

Medicine:

    Drug Development: Investigated for its potential in developing new drugs due to its ability to form stable complexes with biological molecules.

Industry:

Mechanism of Action

The mechanism by which (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with biological targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition. The pyridine ring and tetrahydrofuran group may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Uniqueness: The presence of the tetrahydrofuran-3-yl group in (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid provides unique steric and electronic properties that can enhance its reactivity and selectivity in chemical reactions. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

IUPAC Name

[6-(oxolan-3-yloxy)pyridin-2-yl]boronic acid

InChI

InChI=1S/C9H12BNO4/c12-10(13)8-2-1-3-9(11-8)15-7-4-5-14-6-7/h1-3,7,12-13H,4-6H2

InChI Key

KCCKFGVESBBHEK-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC(=CC=C1)OC2CCOC2)(O)O

Origin of Product

United States

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